G244-LM
Overview
Description
G244-LM is a potent and specific inhibitor of tankyrase 1 and tankyrase 2, enzymes that play a crucial role in the regulation of Wnt signaling pathways. This compound has shown significant potential in scientific research, particularly in the study of colorectal cancer .
Mechanism of Action
Target of Action
G244-LM is a potent and specific inhibitor of tankyrase 1/2 . Tankyrases are enzymes that belong to the poly (ADP-ribose) polymerase (PARP) family. They play a crucial role in various cellular processes, including Wnt signaling .
Mode of Action
This compound reduces Wnt/β-catenin signaling by preventing poly (ADP-ribosyl)ation-dependent AXIN degradation . This process promotes β-catenin destabilization .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Wnt/β-catenin signaling pathway . This pathway plays a critical role in cell proliferation, differentiation, and migration. By inhibiting tankyrase 1/2, this compound prevents the degradation of AXIN, a key component of the β-catenin destruction complex. This leads to the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling .
Pharmacokinetics
It is noted that this compound displays favorable pharmacokinetic properties .
Result of Action
The inhibition of Wnt/β-catenin signaling by this compound has several molecular and cellular effects. It can inhibit cell-cycle progression, reduce colony formation, and induce differentiation . These effects suggest that β-catenin–dependent maintenance of an undifferentiated state may be blocked by tankyrase inhibition .
Action Environment
These can include physical factors such as temperature and pH, biological factors such as the presence of other substances in the body, and social factors such as diet and lifestyle
Biochemical Analysis
Biochemical Properties
G244-LM plays a crucial role in biochemical reactions by inhibiting the Wnt signaling pathway. It achieves this by preventing the poly (ADP-ribosyl)ation-dependent degradation of AXIN, a key component of the β-catenin destruction complex. By stabilizing AXIN, this compound promotes the destabilization of β-catenin, thereby reducing Wnt/β-catenin signaling . This compound interacts with enzymes such as tankyrase 1/2 and proteins involved in the Wnt signaling pathway, including AXIN and β-catenin .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In colorectal cancer cells, it inhibits Wnt signaling and colony formation, particularly in cell lines such as COLO-320DM and SW403 . This inhibition leads to reduced cell proliferation and induces differentiation, suggesting that this compound can block the β-catenin-dependent maintenance of an undifferentiated state . Additionally, this compound affects cell signaling pathways, gene expression, and cellular metabolism by modulating the Wnt/β-catenin pathway .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with tankyrase 1/2, leading to the inhibition of their enzymatic activity. This inhibition prevents the poly (ADP-ribosyl)ation of AXIN, resulting in its stabilization and the subsequent destabilization of β-catenin . By reducing β-catenin levels, this compound effectively downregulates Wnt/β-catenin signaling, impacting gene expression and cellular functions associated with this pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability and maintains its inhibitory effects on Wnt signaling for extended periods . Long-term studies have shown that this compound can induce sustained reductions in cell proliferation and promote differentiation in colorectal cancer cells
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits Wnt signaling and reduces tumor growth in colorectal cancer models . Higher doses may lead to toxic or adverse effects, including intestinal toxicity associated with the inhibition of Wnt/β-catenin signaling in intestinal crypts . These findings highlight the importance of optimizing dosage to balance efficacy and safety.
Metabolic Pathways
This compound is involved in metabolic pathways related to the Wnt signaling pathway. It interacts with enzymes such as tankyrase 1/2 and affects the metabolic flux of AXIN and β-catenin . By modulating these pathways, this compound influences the levels of metabolites and the overall metabolic state of the cells .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, which can affect its efficacy and activity
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding the subcellular localization of this compound can provide insights into its mechanism of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of G244-LM involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized using advanced organic chemistry techniques, including the use of protecting groups and selective functionalization .
Industrial Production Methods
Industrial production of this compound is carried out under strict conditions to ensure high purity and consistency. The process involves large-scale synthesis in controlled environments, followed by purification steps such as crystallization and chromatography. The final product is then subjected to rigorous quality control tests to ensure it meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
G244-LM primarily undergoes substitution reactions, where specific functional groups are replaced by others. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and reducing agents. The reactions are typically carried out in organic solvents such as dimethyl sulfoxide (DMSO) and under controlled temperatures to ensure the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. For example, substitution reactions can lead to the formation of various derivatives with different functional groups, while oxidation and reduction reactions can result in the formation of oxidized or reduced forms of the compound .
Scientific Research Applications
G244-LM has a wide range of applications in scientific research:
Chemistry: Used as a tool compound to study the inhibition of tankyrase enzymes and the regulation of Wnt signaling pathways
Biology: Employed in cell culture experiments to investigate the effects of tankyrase inhibition on cellular processes such as proliferation, differentiation, and apoptosis
Medicine: Explored as a potential therapeutic agent for the treatment of colorectal cancer and other diseases characterized by aberrant Wnt signaling
Industry: Utilized in the development of new drugs and therapeutic strategies targeting tankyrase enzymes
Comparison with Similar Compounds
Similar Compounds
G007-LK: Another potent tankyrase inhibitor with similar properties and applications
XAV939: A well-known tankyrase inhibitor used in various research studies
IWR-1: An inhibitor of Wnt signaling that targets tankyrase enzymes
Uniqueness of G244-LM
This compound stands out due to its high specificity and potency in inhibiting tankyrase 1 and tankyrase 2. It has shown significant efficacy in preclinical models of colorectal cancer, making it a valuable tool for studying the role of Wnt signaling in cancer and other diseases .
Properties
IUPAC Name |
2-[4-(2-methylsulfonylphenyl)piperazin-1-yl]-3,5,7,8-tetrahydrothiopyrano[4,3-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3S2/c1-27(24,25)16-5-3-2-4-15(16)21-7-9-22(10-8-21)18-19-14-6-11-26-12-13(14)17(23)20-18/h2-5H,6-12H2,1H3,(H,19,20,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSQPAEVPPSCQMV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1N2CCN(CC2)C3=NC4=C(CSCC4)C(=O)N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does G244-LM interact with its target and what are the downstream effects?
A1: this compound targets tankyrases, enzymes involved in the Wnt signaling pathway. Specifically, it inhibits the poly(ADP-ribosyl)ation activity of tankyrases, preventing the degradation of AXIN. [] AXIN is a key component of the destruction complex that normally targets β-catenin for degradation. By stabilizing AXIN, this compound promotes β-catenin destabilization, effectively attenuating Wnt/β-catenin signaling. [] This is significant because overactive Wnt/β-catenin signaling is implicated in the development and progression of various cancers, including colorectal cancer.
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